Enhanced Antiplasmodial Potency Against Sensitive P. falciparum NF54 Strain Compared to 2-Aza Regioisomer
In a direct head-to-head comparison of pyrimidine hybrids, compounds incorporating the 3-azabicyclo-nonane scaffold (compounds 7, 11, 12) demonstrated significantly higher potency against the chloroquine-sensitive P. falciparum NF54 strain than their direct 2-azabicyclo-nonane analogues (compounds 5, 9, 10) [1]. This demonstrates a clear regioisomeric advantage for the 3-aza scaffold in this specific antimalarial context.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 0.023–0.033 µM (Compounds 7, 11, 12) |
| Comparator Or Baseline | 0.051–0.212 µM (2-azabicyclo-nonane analogues 5, 9, 10) |
| Quantified Difference | Up to 9.2-fold increase in potency |
| Conditions | P. falciparum NF54 strain, in vitro assay |
Why This Matters
For researchers targeting chloroquine-sensitive malaria, the 3-azabicyclo[4.2.1]nonane scaffold offers a quantifiably superior starting point for lead optimization compared to the 2-aza isomer.
- [1] Hinteregger, C.; Dolensky, J.; Seebacher, W.; Saf, R.; Mäser, P.; Kaiser, M.; Weis, R. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules 2023, 28 (1), 307. View Source
